molecular formula C11H15NO B14778472 Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone

Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone

Cat. No.: B14778472
M. Wt: 177.24 g/mol
InChI Key: OGARLWIQPREMIA-UHFFFAOYSA-N
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Description

Azetidin-1-yl(bicyclo[221]hept-2-en-2-yl)methanone is a compound that features a unique structure combining an azetidine ring and a bicyclo[221]heptene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone typically involves the reaction of azetidine with a bicyclo[2.2.1]heptene derivative under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone is unique due to its combination of an azetidine ring and a bicyclo[2.2.1]heptene moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

azetidin-1-yl(2-bicyclo[2.2.1]hept-2-enyl)methanone

InChI

InChI=1S/C11H15NO/c13-11(12-4-1-5-12)10-7-8-2-3-9(10)6-8/h7-9H,1-6H2

InChI Key

OGARLWIQPREMIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CC3CCC2C3

Origin of Product

United States

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